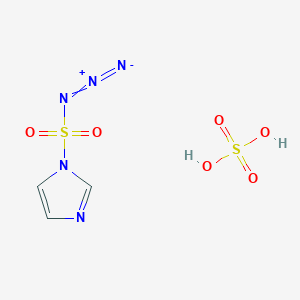
1H-Imidazole-1-sulfonyl azide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-sulfonyl Azide is a reagent used in the synthesis of heparin-related di- and tetrasaccharides . It is an azide salt that can serve as an intermediate in organic synthesis and materials chemistry, often used in the synthesis of bioactive molecules and organic functional materials .
Synthesis Analysis
A simple, reproducible, and scalable synthesis of imidazole-1-sulfonyl azide hydrogen sulfate has been reported utilizing only EtOAc as a solvent. The product is readily isolated by filtration and has been demonstrated in the synthesis of up to 46 g of the diazo transfer reagent . The hydrochloride salt of this compound is also available commercially, but can degrade to release explosive byproducts .Molecular Structure Analysis
The molecular formula of 1H-Imidazole-1-sulfonyl Azide is C3H3N5O2S . Its average mass is 173.153 Da and its monoisotopic mass is 173.000748 Da .Chemical Reactions Analysis
Imidazole-1-sulfonyl azide and salts thereof are valuable reagents for diazo-transfer reactions, most particularly conversion of primary amines to azides . The parent reagent and its HCl salt present stability and detonation risks, but the hydrogen sulfate salt is significantly more stable .Physical And Chemical Properties Analysis
1H-Imidazole-1-sulfonyl azide sulfate is a colorless liquid . Some of its organic-soluble salts can be safely handled and stored as a solid . The melting point is 102-104°C . It is slightly soluble in methanol and water . It is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water .科学的研究の応用
Synthesis of Sulfonyl Azides
1H-Imidazole-1-sulfonyl azide sulfate is an effective reagent for synthesizing sulfonyl azides from primary sulfonamides. It offers advantages in terms of stability, cost, and ease of use compared to other diazo transfer reagents, as demonstrated by Stevens et al. (2014) (Stevens, Sawant, & Odell, 2014).
Diazo-Transfer Reactions
Potter et al. (2016) highlighted the use of imidazole-1-sulfonyl azide and its salts, particularly hydrogen sulfate, as valuable reagents for diazo-transfer reactions, especially for converting primary amines to azides. The hydrogen sulfate salt is noted for its stability, making it a preferred reagent choice (Potter, Jayson, Miller, & Gardiner, 2016).
Safety and Stability Studies
Research by Fischer et al. (2012) on the sensitivities of various imidazole-1-sulfonyl azide salts, including the hydrogen sulfate, provided insights into their safety and handling. They found that several salts exhibited improved properties compared to the hydrochloride salt (Fischer, Goddard-Borger, Greiner, Klapötke, Skelton, & Stierstorfer, 2012).
Protein Modification
Schoffelen et al. (2011) investigated the use of imidazole-1-sulfonyl azide as a diazotransfer reagent for the introduction of azide groups into proteins. Their work demonstrated the potential for less toxic and milder conditions for protein modification (Schoffelen, van Eldijk, Rooijakkers, Raijmakers, Heck, & van Hest, 2011).
Solid-Phase Synthesis Applications
Castro et al. (2013) described the use of imidazole-1-sulfonyl azide hydrochloride in the preparation of azido solid supports for solid-phase synthesis. They emphasized its stability and suitability as an alternative to triflyl azide for diazo-transfer reactions (Castro, Blanco‐Canosa, Rodríguez, & Albericio, 2013).
Large-Scale Synthesis
Ye et al. (2013) reported an optimized approach for the large-scale preparation of imidazole-1-sulfonyl azide as a diazotransfer reagent, highlighting its suitability for both academic and industrial applications (Ye, Liu, Li, Liu, Yuan, Guo, Zhou, Cao, Tian, Shen, & Wang, 2013).
Continuous Flow Synthesis
Delville et al. (2011) explored the synthesis of benzyl azide using imidazole-1-sulfonyl azide hydrochloride in a continuous flow reactor, demonstrating the method's scalability and efficiency (Delville, Nieuwland, Janssen, Koch, van Hest, & Rutjes, 2011).
作用機序
Like trifluoromethanesulfonyl azide, this compound generally converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction. Similarly, it is able to transfer the diazo group (=N 2) under basic conditions .
Safety and Hazards
As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . Subsequent reports noted that the hydrochloride salt is hygroscopic, and upon prolonged storage was hydrolyzed to produce hydrazoic acid, which made the material sensitive . Recent studies have shown the hydrogen sulfate salt to be significantly less hazardous to handle with decomposition temperature of 131 °C, insensitivity to impact, and low electrostatic discharge and friction sensitivities .
将来の方向性
The hydrogen sulfate salt of imidazole-1-sulfonyl azide is significantly more stable than the parent reagent and its HCl salt . This makes it a relatively safe diazo-transfer reagent to both synthesize and handle . Further improvements have led to its synthesis with increased safety . This could facilitate the use of hydrogen sulfate salt as the reagent of choice for diazo transfer in future research and applications .
特性
IUPAC Name |
N-diazoimidazole-1-sulfonamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLICPAMVUDTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)





![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)


